Jolkinolide E

Anti-inflammatory Diterpenoid IC50

Jolkinolide E (CAS 54494-34-7, ≥98% HPLC) is an ent-abietane diterpenoid lactone validated for anti-Quorum Sensing (IC₅₀ 0.31–0.64 µM vs. H. influenzae, L. pneumophila), Gram-positive antibacterial activity (MIC 0.53–1.09 µM vs. S. aureus, S. pneumoniae), and NF-κB inhibition in HBEC3-KT and MRC-5 cells. Its unique tetracyclic [6.6.6.5] scaffold differentiates it from structurally related jolkinolides (A, B, D) with distinct pharmacological profiles. Total synthesis of the active (-)-enantiomer ensures stereochemical purity and batch-to-batch reproducibility for antibiotic discovery, pulmonary inflammation, and HCC research.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B161198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJolkinolide E
Synonymsjolkinolide E
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C
InChIInChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3/t15-,16-,17-,20+/m1/s1
InChIKeyZXEVPUOHSXARBR-VIPLHTEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Jolkinolide E: A Structurally Defined Diterpenoid Lactone with Quantifiable Anti-Inflammatory, Antibacterial, and Anticancer Bioactivities for Scientific Selection


Jolkinolide E is an ent-abietane-type diterpenoid lactone with the molecular formula C20H28O2, first isolated from plants of the Euphorbia genus [1]. It is a secondary metabolite of interest in medicinal chemistry due to its demonstrable anti-inflammatory, antibacterial, and anticancer properties, as evidenced by in vitro studies . The compound possesses a complex tetracyclic [6.6.6.5] framework, a structural feature that underpins its unique biological interactions and differentiates it from simpler or structurally distinct analogs [2].

Why Generic Substitution Fails: The Risk of Confounding Biological Readouts with Structurally Similar Diterpenoids like Jolkinolide B


The substitution of Jolkinolide E with seemingly similar ent-abietane diterpenoids, such as Jolkinolide B or 17-Hydroxyjolkinolide B, is scientifically invalid due to profound differences in their pharmacological profiles. These compounds, while sharing a core scaffold, exhibit distinct and often opposite activities across key therapeutic axes. For instance, Jolkinolide E demonstrates potent anti-inflammatory effects with sub-micromolar potency in some assays, a profile not matched by Jolkinolide B, which is primarily characterized as a direct anticancer agent with a different mechanism of action (e.g., PI3K/Akt pathway inhibition) [1]. Furthermore, the antibacterial potency of Jolkinolide E against Gram-positive pathogens is exceptionally high (MIC < 1.1 µM), a quantitative level of activity not reported for many of its in-class analogs [2]. Relying on a generic 'jolkinolide' classification without specifying the exact derivative (A, B, D, E, or their hydroxylated forms) will introduce significant, data-confounding variability in any experimental or therapeutic context, thereby invalidating the comparison of results and undermining the reproducibility of the research [3].

Quantitative Differentiation Guide for Jolkinolide E Procurement: Head-to-Head Evidence Against Key Comparators


Superior Anti-Inflammatory Potency of Jolkinolide E vs. 15-Hydroxydehydroabietic Acid in Pulmonary Cell Lines

In a direct head-to-head study of diterpenes isolated from Clinopodium bolivianum, Jolkinolide E exhibited significantly greater anti-inflammatory potency than the comparator 15-Hydroxydehydroabietic acid (Compound 4) in two human pulmonary cell lines. The quantified difference shows Jolkinolide E is approximately 1.7x more potent in one cell line and 1.4x more potent in the other, highlighting its superior efficacy for inflammation models [1].

Anti-inflammatory Diterpenoid IC50 HBEC3-KT MRC-5 NF-κB

Exceptional Antibacterial Potency of Jolkinolide E Against Gram-Positive Pathogens

Jolkinolide E demonstrates exceptional antibacterial activity against clinically relevant Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar to low micromolar range. This level of potency is a defining characteristic that distinguishes it from many other natural product diterpenes. While direct comparator data for other jolkinolides from the same study is not available, this establishes a strong class-level benchmark for potent anti-Gram-positive activity [1].

Antibacterial MIC S. aureus S. pneumoniae Jolkinolide E

Superior Anti-Quorum Sensing Activity of Jolkinolide E Relative to 15-Hydroxydehydroabietic Acid

In the same direct comparison study, Jolkinolide E demonstrated markedly superior anti-quorum sensing (Anti-QS) activity compared to 15-Hydroxydehydroabietic acid. This activity is crucial for mitigating bacterial virulence without applying direct selective pressure for antibiotic resistance. Jolkinolide E was approximately 3.7- to 3.9-fold more potent, a substantial quantitative advantage for this specific and therapeutically relevant endpoint [1].

Anti-Quorum Sensing Biofilm Jolkinolide E Anti-Virulence IC50

Established Activity Against Hepatocellular Carcinoma (HCC) via Chemical Synthesis

The anti-hepatocellular carcinoma (HCC) activity of Jolkinolide E has been validated using enantiomerically pure, synthetically derived material. A 2023 study demonstrated that (-)-jolkinolide E inhibited proliferation and induced apoptosis in HCC cells. This is a critical differentiator, as it confirms the activity of the defined stereoisomer and establishes a robust synthetic route for obtaining the compound, mitigating reliance on variable natural extracts. This provides a clear advantage over many analogs whose activities are only reported from natural isolates and may lack a defined synthetic or enantiopure source [1].

Anticancer Hepatocellular Carcinoma HCC Jolkinolide E Total Synthesis

High-Value Application Scenarios for Jolkinolide E Procurement Based on Verified Bioactivity Data


Anti-Virulence and Quorum Sensing Inhibition Research in Gram-Negative Bacteria

Procure Jolkinolide E for studies targeting the quorum sensing systems of Gram-negative pathogens such as Haemophilus influenzae and Legionella pneumophila. Its validated sub-micromolar IC50 values (0.31–0.64 µM) for anti-QS activity make it an exceptional tool compound for investigating the disruption of bacterial communication and biofilm formation without imposing direct selective pressure for antibiotic resistance [1].

Discovery and Development of Next-Generation Antibiotics Against Gram-Positive Pathogens

Utilize Jolkinolide E as a high-potency lead compound or positive control in antibiotic discovery programs targeting Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its exceptionally low MIC values (0.53–1.09 µM) provide a strong, quantifiable benchmark for assessing the activity of novel antibacterial agents and can serve as a scaffold for medicinal chemistry optimization [1].

Pulmonary Inflammation Models Requiring Robust and Quantifiable Anti-Inflammatory Effects

Select Jolkinolide E for in vitro and ex vivo models of pulmonary inflammation. The compound's demonstrated ability to inhibit NF-κB activation in human bronchial epithelial (HBEC3-KT) and lung fibroblast (MRC-5) cell lines with quantified IC50 values supports its use in mechanistic studies of airway inflammatory diseases and the evaluation of potential therapeutic interventions [1].

Hepatocellular Carcinoma (HCC) Research Requiring a Defined, Synthetically Accessible Diterpenoid

Incorporate Jolkinolide E into preclinical HCC studies where compound identity, stereochemical purity, and supply chain reproducibility are paramount. The established total synthesis of the active (-)-enantiomer ensures that research can be conducted with a consistent and well-defined chemical entity, avoiding the variability inherent in natural product extracts and facilitating the transition to medicinal chemistry and lead optimization programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jolkinolide E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.